molecular formula C6H7BrN2 B599377 1-allyl-4-bromo-1H-pyrazole CAS No. 13369-72-7

1-allyl-4-bromo-1H-pyrazole

Cat. No. B599377
CAS RN: 13369-72-7
M. Wt: 187.04
InChI Key: KMMQAURXVMBQLW-UHFFFAOYSA-N
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Description

“1-allyl-4-bromo-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular formula of “1-allyl-4-bromo-1H-pyrazole” is C6H7BrN2 . The structure of pyrazoles is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Also, it’s cyanation in the presence of palladium catalysts has been reported .

Scientific Research Applications

Organic Synthesis

1-allyl-4-bromo-1H-pyrazole serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for creating a variety of complex molecules. It can undergo various reactions such as Suzuki coupling, which is used to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound’s derivatives are explored for their potential use in creating new materials with desirable properties. For instance, pyrazole-based polymers and coatings can be synthesized, which might exhibit unique thermal stability or electrical conductivity suitable for industrial applications .

Biological Research

The pyrazole ring is a common motif in medicinal chemistry. 1-allyl-4-bromo-1H-pyrazole derivatives are investigated for their biological activity, including their use as enzyme inhibitors or receptor modulators. This research can lead to the development of new drugs for various diseases .

Photophysical Studies

Pyrazoles are known for their photophysical properties. Researchers study 1-allyl-4-bromo-1H-pyrazole derivatives to develop new fluorescent probes or materials that can be used in sensing applications, such as detecting metal ions or environmental pollutants .

Industrial Processes

This compound is used in the synthesis of industrial chemicals. For example, it can be a precursor for the production of dyes, pigments, and other specialty chemicals that require a pyrazole core for their activity .

Pharmaceuticals

In the pharmaceutical industry, 1-allyl-4-bromo-1H-pyrazole is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives are screened for a range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties .

Safety and Hazards

4-Bromopyrazole, a related compound, is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-prop-2-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQAURXVMBQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13369-72-7
Record name 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole
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